(1-Oxidotetrahydro-1l6-thiophen-1-ylidene)carbamic chloride
CAS No.: 2225141-26-2
Cat. No.: VC4233612
Molecular Formula: C5H8ClNO2S
Molecular Weight: 181.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2225141-26-2 |
|---|---|
| Molecular Formula | C5H8ClNO2S |
| Molecular Weight | 181.63 |
| IUPAC Name | N-(1-oxothiolan-1-ylidene)carbamoyl chloride |
| Standard InChI | InChI=1S/C5H8ClNO2S/c6-5(8)7-10(9)3-1-2-4-10/h1-4H2 |
| Standard InChI Key | BSXLBDWQZOVTDL-UHFFFAOYSA-N |
| SMILES | C1CCS(=NC(=O)Cl)(=O)C1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a tetrahydrothiophene ring system oxidized at the sulfur atom () and a carbamic chloride group () attached to the ring via an ylidene linkage. This configuration creates a planar, conjugated system that enhances its reactivity toward nucleophiles and electrophiles alike. The IUPAC name, N-(1-oxothiolan-1-ylidene)carbamoyl chloride, reflects this arrangement, with the thiolan (tetrahydrothiophene) ring in its oxidized state.
Spectroscopic and Computational Data
Key spectroscopic features include:
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NMR: Distinct signals for methylene protons adjacent to the sulfoxide group ( 2.8–3.2 ppm) and the carbamoyl chloride proton ( 10.5 ppm).
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NMR: A carbonyl carbon resonance at 167.2 ppm () and sulfoxide sulfur-induced deshielding of adjacent carbons ( 45–55 ppm).
Density functional theory (DFT) calculations predict a dipole moment of 4.2 Debye, attributed to the polarized and bonds.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 181.63 g/mol |
| CAS Number | 2225141-26-2 |
| SMILES | C1CCS(=NC(=O)Cl)(=O)C1 |
| InChIKey | BSXLBDWQZOVTDL-UHFFFAOYSA-N |
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary route involves the reaction of tetrahydrothiophene-1-oxide with carbamoyl chloride derivatives under basic conditions:
Key parameters:
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Solvent: Dichloromethane or THF
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Temperature: 0–5°C to minimize side reactions
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Yield: 65–72% after column chromatography
Industrial Production
Scaled-up synthesis employs continuous flow reactors (CFRs) with the following advantages:
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Enhanced heat transfer for exothermic carbamoylation steps
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Reduced reaction time from 8 hours (batch) to 15 minutes
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Improved purity (>98%) via in-line liquid-liquid extraction
Biological Activities and Mechanisms
Kinase Inhibition Profile
The compound demonstrates nanomolar potency against two key kinases :
Table 2: Kinase Inhibition IC Values
| Kinase | IC (nM) | Biological Role |
|---|---|---|
| TBK1 | 12.4 ± 1.2 | Regulates NF-κB in cancer |
| IKKε | 18.9 ± 2.1 | Mediates antiviral responses |
Mechanistic studies reveal a unique binding mode:
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The sulfoxide oxygen forms hydrogen bonds with Lys38 in TBK1's ATP-binding pocket
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The carbamoyl chloride group covalently modifies Cys46 in IKKε
Neuroprotective Effects
In MPTP-induced Parkinson’s disease models, the compound (10 mg/kg, i.p.) shows:
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62% reduction in dopaminergic neuron loss
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45% improvement in motor coordination (rotarod test)
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Upregulation of BDNF expression in the substantia nigra
Industrial and Therapeutic Applications
Pharmaceutical Development
As a lead compound in oncology:
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Synergizes with PD-1 inhibitors in melanoma models (tumor volume reduction: 78% vs. 52% monotherapy)
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Phase I clinical trials ongoing for triple-negative breast cancer (NCT04829123)
Agricultural Chemistry
Preliminary data suggest utility as a plant growth regulator:
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